N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide
CAS No.: 927640-46-8
Cat. No.: VC21511803
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927640-46-8 |
|---|---|
| Molecular Formula | C11H14N4O2S |
| Molecular Weight | 266.32g/mol |
| IUPAC Name | N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3 |
| Standard InChI Key | YSKRMSKLOVLPON-UHFFFAOYSA-N |
| SMILES | CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Properties and Structural Characterization
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is identified by the CAS number 927640-46-8. It has a molecular formula of C11H14N4O2S with a molecular weight of 266.32 g/mol . The compound features a 1,2,4-triazole ring connected to a propan-2-yl group, which is further attached to a benzenesulfonamide moiety.
Structural Identifiers
The compound can be characterized by several structural identifiers as detailed in Table 1.
Table 1: Structural Identifiers of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
| CAS Number | 927640-46-8 |
| Standard InChI | InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3 |
| Standard InChIKey | YSKRMSKLOVLPON-UHFFFAOYSA-N |
| SMILES | CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2 |
| PubChem Compound ID | 15943546 |
The compound features several functional groups that contribute to its chemical properties and potential biological activities:
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A 1,2,4-triazole ring: A five-membered heterocyclic compound containing three nitrogen atoms
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A propan-2-yl linker: Connects the triazole ring to the sulfonamide group
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A benzenesulfonamide group: Contains the sulfonamide functional group (-SO2NH-) attached to a benzene ring
The presence of the triazole ring is particularly significant as compounds containing this heterocycle have demonstrated considerable antimicrobial activity against various pathogens.
Biological Activity
Other Biological Activities
Beyond antimicrobial properties, triazole-containing sulfonamides have demonstrated a range of biological activities that may be relevant to our compound:
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Antioxidant activity: Related compounds have shown radical scavenging abilities .
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Enzyme inhibition: Potential interaction with enzymes like dihydropteroate synthase .
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Antimalarial activity: Similar structural compounds have been investigated for antimalarial properties .
Structure-Activity Relationships
Understanding the structure-activity relationships is crucial for the development of more effective derivatives. The biological activity of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is likely influenced by several structural features:
Role of the Triazole Ring
The 1,2,4-triazole moiety contributes significantly to the biological activity of the compound. This heterocyclic structure can:
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Enhance water solubility and bioavailability
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Provide hydrogen bonding sites for target interactions
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Contribute to antimicrobial properties through specific electronic configurations
Importance of the Sulfonamide Group
The benzenesulfonamide portion likely contributes to:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is crucial for its potential development as a therapeutic agent. While specific data for this compound is limited in the available search results, general considerations for triazole-sulfonamide compounds include:
Absorption, Distribution, Metabolism, and Excretion (ADME)
The presence of both polar (triazole, sulfonamide) and nonpolar (benzene, propyl) groups affects:
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Absorption characteristics across biological membranes
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Distribution throughout body compartments
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Metabolic pathways, particularly involving phase I and phase II reactions
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Excretion mechanisms, primarily renal and hepatic
Toxicity Considerations
Safety assessment is critical for any potential therapeutic application. Areas of toxicological concern may include:
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Potential for hypersensitivity reactions common to sulfonamide compounds
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Hepatotoxicity and nephrotoxicity assessments
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Genotoxicity and reproductive toxicity evaluations
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Drug interaction potential, particularly with other medications metabolized by similar pathways
Research Applications
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide has potential applications in various research fields:
Medicinal Chemistry
The compound serves as a valuable scaffold for medicinal chemistry research, particularly in:
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Development of novel antimicrobial agents
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Structure-activity relationship studies
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Lead optimization for enhanced potency and reduced toxicity
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Pharmacophore modeling for drug design
Materials Science
Triazole-containing compounds have applications beyond medicinal chemistry, potentially including:
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Development of specialized polymers
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Creation of coordination complexes with unique properties
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Design of materials with specific electronic or optical characteristics
Analytical Methods
The compound may serve as:
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A reference standard for analytical methods
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A structural probe in biochemical research
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A component in specialized reagents or assays
Future Research Directions
Several promising areas for future research on N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide include:
Structural Modifications
Strategic modifications to enhance biological activity might include:
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Substitution patterns on the benzene ring
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Alterations to the propan-2-yl linker length or composition
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Introduction of additional functional groups to enhance target specificity
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Investigation of isosteric replacements for key structural elements
Expanded Biological Screening
Comprehensive evaluation of biological activities should include:
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Broader antimicrobial spectrum testing
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Assessment against drug-resistant strains
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In-depth mechanism of action studies
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In vivo efficacy and toxicity evaluations in appropriate models
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